
1-(3-bromophenyl)-3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
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Description
1-(3-bromophenyl)-3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C18H9BrClFN4O2 and its molecular weight is 447.65. The purity is usually 95%.
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Biological Activity
The compound 1-(3-bromophenyl)-3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Structural Overview
The molecular structure of this compound features a pyridazinone core substituted with a bromophenyl and a chlorofluorophenyl group along with an oxadiazole moiety. This unique arrangement may contribute to its biological properties. The molecular formula is C17H13BrClFN3O, and it has a molecular weight of approximately 394.66 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles, particularly those with halogen substitutions, exhibit significant anticancer activity. For instance:
- Mechanism of Action : The presence of electron-withdrawing groups (EWGs) such as chlorine and fluorine enhances the compound's lipophilicity and alters its interaction with biological targets, potentially leading to increased apoptosis in cancer cells .
- Case Study : A study on various oxadiazole derivatives showed that compounds similar to the target molecule demonstrated IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7). These compounds were found to induce cell cycle arrest and promote apoptosis via caspase activation .
Compound | IC50 (μM) | Cell Line | Mechanism |
---|---|---|---|
Compound A | 0.48 | MCF-7 | Apoptosis via caspase activation |
Compound B | 1.54 | HCT-116 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
Compounds containing oxadiazole rings have also shown promise as antimicrobial agents. The halogenated aromatic rings may enhance their efficacy against various pathogens.
- Research Findings : A comparative study revealed that similar compounds exhibited broad-spectrum antimicrobial activity, with some derivatives showing lower minimum inhibitory concentrations (MICs) than established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Oxadiazole Ring : Essential for anticancer and antimicrobial activity.
- Halogen Substituents : Enhance lipophilicity and receptor binding affinity.
- Pyridazinone Core : Contributes to overall stability and bioactivity.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClFN4O2/c19-11-2-1-3-12(9-11)25-7-6-15(26)16(23-25)18-22-17(24-27-18)10-4-5-13(20)14(21)8-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKABQIAVXBHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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